![molecular formula C22H26N6O B4523746 3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA](/img/structure/B4523746.png)
3-(2,4-DIMETHYLPHENYL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Overview
Description
3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea is a complex organic compound that features a urea linkage. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its structure includes aromatic rings, a pyrimidine moiety, and an ethylamino group, which contribute to its unique chemical properties.
Scientific Research Applications
3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The pyrimidine moiety can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Aromatic Substitution:
Urea Linkage Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Methylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea
- 3-(2,4-Dimethylphenyl)-1-(4-{[2-(Propylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea
Uniqueness
3-(2,4-Dimethylphenyl)-1-(4-{[2-(Ethylamino)-6-Methylpyrimidin-4-yl]amino}phenyl)urea is unique due to the presence of the ethylamino group, which can influence its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different alkyl groups, potentially leading to varied biological and chemical properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-5-23-21-24-16(4)13-20(28-21)25-17-7-9-18(10-8-17)26-22(29)27-19-11-6-14(2)12-15(19)3/h6-13H,5H2,1-4H3,(H2,26,27,29)(H2,23,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHKHRKREUSGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


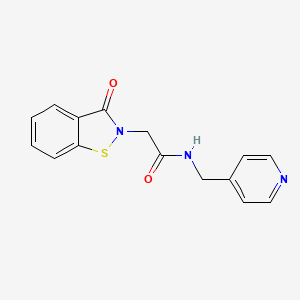
![4-[6-(4-pentanoyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4523678.png)
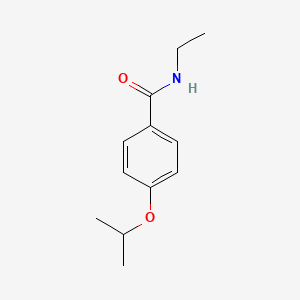
![({[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4523682.png)
![N-[2-(2-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B4523701.png)
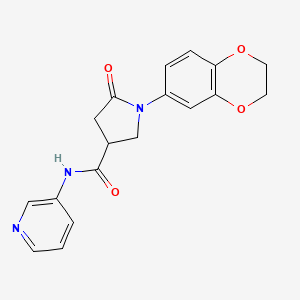
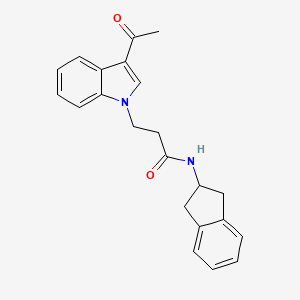
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B4523726.png)
![(2-Hydroxyethyl)[(6-methoxy(2-naphthyl))sulfonyl]amine](/img/structure/B4523739.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4523741.png)
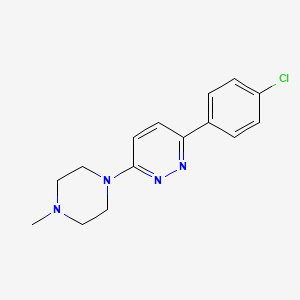
![3-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-N-methylpropanamide](/img/structure/B4523759.png)
![N-(3-acetylphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4523770.png)
![6-(2-furyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4523776.png)
